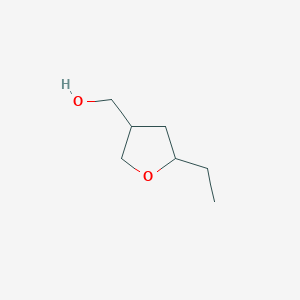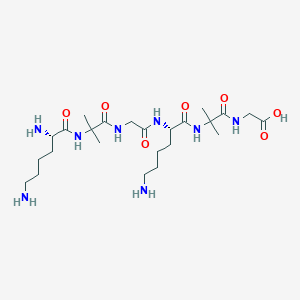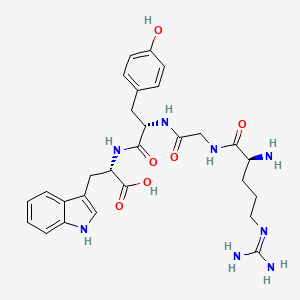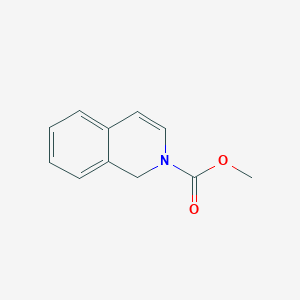
2(1H)-Isoquinolinecarboxylic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Isoquinolinecarboxylic acid, methyl ester is an organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by the presence of a methyl ester group attached to the carboxylic acid moiety of the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, methyl ester typically involves the esterification of isoquinolinecarboxylic acid. One common method is the Fischer esterification, where isoquinolinecarboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain the reflux conditions, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield isoquinolinecarboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Hydrolysis: Isoquinolinecarboxylic acid and methanol.
Reduction: Isoquinolinecarbinol.
Substitution: Nitro or halogenated isoquinoline derivatives.
科学的研究の応用
2(1H)-Isoquinolinecarboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoquinoline ring structure allows it to bind to specific sites on proteins, potentially inhibiting or activating their function. The ester group can also undergo hydrolysis, releasing the active isoquinolinecarboxylic acid, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
Isoquinolinecarboxylic acid: The parent compound without the ester group.
Isoquinolinecarbinol: The reduced form of the ester.
Nitroisoquinoline: A nitrated derivative of isoquinoline.
Uniqueness
2(1H)-Isoquinolinecarboxylic acid, methyl ester is unique due to the presence of the ester group, which imparts different chemical reactivity and biological properties compared to its parent compound and other derivatives. The ester group can be hydrolyzed to release the active carboxylic acid, providing a controlled release mechanism in biological systems. Additionally, the ester group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
502790-73-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
methyl 1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-7-6-9-4-2-3-5-10(9)8-12/h2-7H,8H2,1H3 |
InChIキー |
FGUDCEXZWDSYEZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


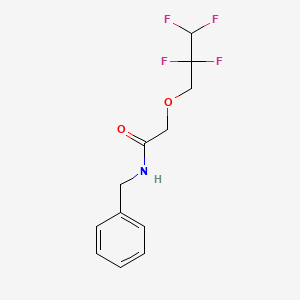
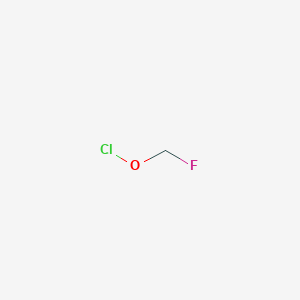
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
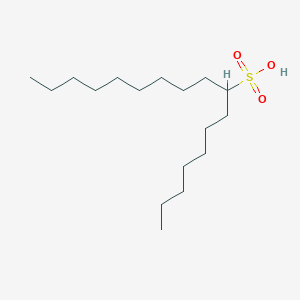
silane](/img/structure/B14244348.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
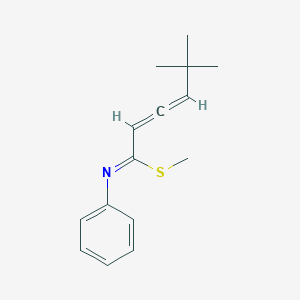
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

